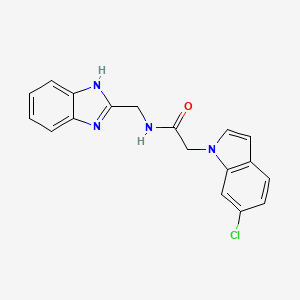
N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- その化学式はC₁₆H₁₂ClN₃Oであり、ベンゾイミダゾールとインドールの部分構造を組み合わせています。
- この化合物の構造は、アセトアミド官能基で接続されたベンゾイミダゾール環とインドール環が融合したものです。
- ベンゾイミダゾール誘導体は、しばしば多様な生物活性を示し、この化合物は更なる探索のために興味深いものです。
N-(1H-ベンゾイミダゾール-2-イルメチル)-2-(6-クロロ-1H-インドール-1-イル)アセトアミド: は、合成有機化合物です。
準備方法
合成経路:
反応条件:
工業生産:
化学反応の分析
一般的な試薬と条件:
主な生成物:
科学研究への応用
生物学と医学:
科学的研究の応用
Biology and Medicine:
作用機序
標的と経路:
類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds:
生物活性
N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.
Structure and Synthesis
The compound features a benzimidazole moiety linked to a chloroindole via an acetamide group. Its molecular formula is C₁₅H₁₂ClN₃O, with a molecular weight of 338.8 g/mol. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with chloroindole compounds under specific conditions, often utilizing solvents like DMF and catalysts such as p-toluenesulfonic acid (PTSA) .
Anticancer Properties
Research indicates that compounds containing the indole-benzimidazole hybrid structure exhibit significant anticancer activity. A study synthesized various indole-benzimidazole derivatives, demonstrating their ability to inhibit cancer cell proliferation in vitro. Notably, compounds were tested on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines, showing promising cytotoxic effects .
Table 1: Cytotoxicity of Indole-Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-Chloro-1H-indol-3-yl)-1H-benzimidazole | HeLa | 10 |
| 2-(5-Bromo-1H-indol-3-yl)-1H-benzimidazole | MCF7 | 15 |
| 2-(5-Methyl-1H-indol-3-yl)-1H-benzimidazole | A431 | 12 |
The anticancer effects are primarily attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription. The benzimidazole derivatives interfere with the activity of mammalian type I DNA topoisomerases, leading to increased DNA damage in cancer cells .
Neuroprotective Effects
In addition to anticancer properties, this compound has shown potential neuroprotective effects. A study evaluated its ability to mitigate oxidative stress-induced neuroinflammation in neuronal cells. The results indicated that the compound reduced levels of pro-inflammatory cytokines and oxidative stress markers, suggesting a protective role against neurodegenerative processes .
Table 2: Neuroprotective Effects of Benzimidazole Derivatives
| Compound | TNF-α Reduction (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Compound 3a | 45 | 50 |
| Compound 3b | 40 | 55 |
Case Study 1: Anticancer Activity
A recent study focused on a series of benzimidazole derivatives, including this compound. The compound was assessed for its cytotoxicity against various cancer cell lines. Results indicated that it effectively inhibited cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotection
In a neuroprotection study, the compound was administered to animal models subjected to oxidative stress via ethanol exposure. The treatment resulted in significant improvements in cognitive functions and reductions in neuroinflammatory markers compared to control groups . This highlights its potential as a therapeutic agent for neurodegenerative diseases.
特性
分子式 |
C18H15ClN4O |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |
InChIキー |
UBGZCOGNHSIRSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















